2-(4-benzylpiperazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Description

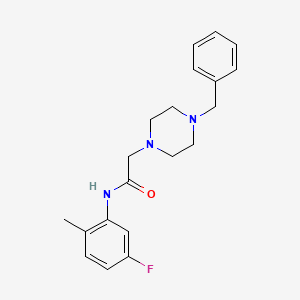

2-(4-Benzylpiperazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide (IUPAC name: N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide) is a synthetic acetamide derivative characterized by a benzyl-substituted piperazine ring linked to an acetamide group bearing a 5-fluoro-2-methylphenyl substituent (). Its molecular formula is C19H21FN4O3, with a molecular weight of ~372.4 g/mol. Notably, it has been studied as a high-affinity Zn²+ chelator (referred to as PAC-1) in assays evaluating metalloproteinase inhibition ().

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O/c1-16-7-8-18(21)13-19(16)22-20(25)15-24-11-9-23(10-12-24)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDAOPOKPPGZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Acylation: The benzylpiperazine is acylated with 5-fluoro-2-methylphenylacetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions could target the acyl group, potentially converting it to an alcohol.

Substitution: The fluorine atom on the phenyl ring may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological systems, particularly its binding to receptors in the central nervous system.

Medicine: Potential therapeutic applications, including as an antipsychotic or antidepressant agent.

Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide likely involves its interaction with specific receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating neurotransmitter release and influencing neuronal activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues in Anticonvulsant Research

describes seven piperazine-linked acetamide derivatives (compounds 11–17) with anticonvulsant activity. Key structural differences and pharmacological findings include:

Antimicrobial and Antifungal Analogues

highlights acetamide derivatives with benzo[d]thiazol-5-ylsulfonyl-piperazine groups (e.g., compounds 47–50). These exhibit broad-spectrum activity:

- Compound 47 : Gram-positive antibacterial (vs. Staphylococcus aureus)

- Compound 49 : Antifungal (vs. Candida albicans)

The target compound lacks the sulfonyl group, which is critical for microbial membrane disruption in these analogues.

Pharmacokinetic and Physicochemical Comparisons

- Lipophilicity : The trifluoromethyl group in N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (, molar mass 397.82 g/mol) increases lipophilicity, enhancing blood-brain barrier penetration compared to the target compound’s fluorine and methyl groups .

- Electron Effects : The 4-nitrophenylpiperazine derivative (, CID 5177268) contains a strong electron-withdrawing nitro group, altering electronic distribution and binding kinetics relative to the target’s benzyl group .

Biological Activity

2-(4-benzylpiperazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide, with the CAS number 303091-33-0, is a compound that has garnered attention due to its potential pharmacological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C20H24FN3O

- Molecular Weight : 341.42 g/mol

- Structure : The compound features a piperazine ring, a benzyl group, and a fluoro-substituted phenyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the alkylation of piperazine derivatives with appropriate acylating agents. This process has been optimized to enhance yield and purity, with various methods reported in the literature .

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives containing piperazine moieties display efficacy in animal models of epilepsy. The compound was evaluated using the maximal electroshock (MES) test and showed protective effects at doses of 100 mg/kg .

Neurotransmitter Receptor Interaction

The compound's structure suggests potential interactions with neurotransmitter receptors. Piperazine derivatives are known to bind to serotonin receptors, which may contribute to their neuropharmacological effects. Specifically, they may exhibit affinity for the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .

Antitumor Activity

Emerging evidence suggests that arylpiperazine derivatives possess antitumor properties. The presence of the piperazine ring is critical for biological activity against various cancer cell lines. Preliminary studies indicate that modifications to the piperazine moiety can enhance cytotoxicity against tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

- Lipophilicity : Higher lipophilicity correlates with increased anticonvulsant activity due to better central nervous system penetration.

- Substituent Effects : Variations in substituents on the benzene rings significantly affect receptor binding and overall biological efficacy .

Case Studies

Several case studies have explored the pharmacological profiles of related compounds:

- Anticonvulsant Efficacy : A study demonstrated that a series of piperazine derivatives provided significant protection in MES-induced seizures in mice, suggesting a promising therapeutic avenue for epilepsy treatment.

- Cancer Cell Line Testing : Compounds were tested against various cancer cell lines, revealing that specific substitutions on the piperazine ring enhanced cytotoxicity and selectivity towards tumor cells .

Q & A

Q. How can researchers optimize the multi-step synthesis of 2-(4-benzylpiperazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide to improve yield and purity?

- Methodological Answer : Optimization involves controlling reaction parameters such as solvent selection (e.g., ethanol or DMSO for solubility), temperature (typically 60–80°C for amide coupling), and reaction time (monitored via TLC). Purification techniques like column chromatography or recrystallization are critical to isolate the compound. For example, using gradient elution in HPLC with a C18 column can resolve intermediates and final product effectively .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Combine 1H/13C NMR to verify aromatic protons and piperazine moieties, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and FT-IR to validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Cross-referencing with X-ray crystallography data (if available) ensures stereochemical accuracy .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays (e.g., serotonin vs. dopamine receptor affinity) be resolved?

- Methodological Answer : Perform radioligand displacement assays under standardized conditions (e.g., 37°C, pH 7.4) using transfected cell lines expressing individual receptors. Validate results with computational docking studies (e.g., AutoDock Vina) to predict binding poses and affinity scores. Cross-check with in vivo behavioral models (e.g., forced swim test for serotonin modulation) .

Q. What experimental design is recommended for evaluating in vivo anxiolytic efficacy?

- Methodological Answer : Use rodent models (e.g., elevated plus maze or light-dark box tests) with dose-ranging studies (1–50 mg/kg, oral/IP). Include positive controls (e.g., diazepam) and measure plasma pharmacokinetics (LC-MS/MS) to correlate exposure with efficacy. Histopathological screening ensures absence of off-target CNS effects .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?

- Methodological Answer : Systematically vary substituents on the benzylpiperazine (e.g., electron-withdrawing groups on the phenyl ring) and fluorophenyl acetamide moieties. Test analogs in vitro for receptor binding (Ki values) and in silico for ADMET properties (e.g., SwissADME). Prioritize derivatives with >10-fold selectivity for target receptors .

Q. What strategies address data reproducibility challenges in enzymatic inhibition assays?

- Methodological Answer : Standardize assay conditions (enzyme concentration, substrate Km, and cofactors) across replicates. Use Z’-factor validation to ensure assay robustness. Include internal controls (e.g., known inhibitors) and validate hits with orthogonal methods like SPR (surface plasmon resonance) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.